molecular formula C9H6Br2O B6319050 1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene CAS No. 2121512-40-9

1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene

Cat. No.: B6319050
CAS No.: 2121512-40-9
M. Wt: 289.95 g/mol
InChI Key: HQTASBWCMCPRKU-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H6Br2O and a molecular weight of 289.95 g/mol . This compound is characterized by the presence of two bromine atoms and a prop-2-yn-1-yloxy group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene typically involves the bromination of 5-(prop-2-yn-1-yloxy)benzene. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction conditions include maintaining a specific temperature and using a suitable solvent to ensure the desired product is obtained . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets. The bromine atoms and the prop-2-yn-1-yloxy group play a crucial role in its reactivity and interactions. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1,3-dibromo-5-prop-2-ynoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h1,4-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTASBWCMCPRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101266064
Record name Benzene, 1,3-dibromo-5-(2-propyn-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-40-9
Record name Benzene, 1,3-dibromo-5-(2-propyn-1-yloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dibromo-5-(2-propyn-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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